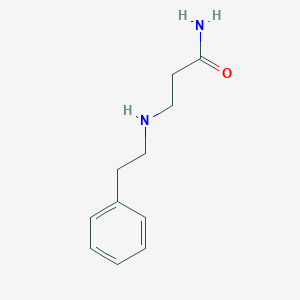

3-(Phenethylamino)propanamide

描述

Significance within Chemical and Pharmaceutical Research

3-(Phenethylamino)propanamide emerges in the scientific literature primarily as a structural motif and a building block in the synthesis of more complex molecules with potential therapeutic applications. Its chemical architecture, featuring a phenethylamine (B48288) skeleton linked to a propanamide tail, presents a versatile scaffold for medicinal chemists. The phenethylamine group is a well-known pharmacophore present in a vast number of neuroactive compounds, while the propanamide moiety can be modified to fine-tune a molecule's properties, such as its ability to be absorbed and distributed throughout the body.

While direct and extensive research into the standalone biological effects of this compound is not widely documented, its incorporation into larger molecules has been explored in various contexts. For instance, derivatives of this compound have been synthesized and investigated for their potential as inhibitors of enzymes like poly (ADP-ribose) polymerase-2 (PARP-2), which are targets in cancer therapy. nih.gov Additionally, it has been synthesized as part of a series of compounds tested for activity against the parasite Toxoplasma gondii. biorxiv.org In these studies, the this compound core serves as a foundational element upon which further chemical diversity is built to achieve a desired biological effect.

The significance of this compound, therefore, lies less in its own inherent, documented bioactivity and more in its utility as a versatile precursor and fragment in the broader quest for novel therapeutic agents.

Historical Perspective of Related Phenethylamine and Propanamide Compounds

The scientific interest in this compound is a logical extension of the long and rich history of research into its two parent chemical classes: phenethylamines and propanamides.

Phenethylamines: The story of phenethylamines in research is a cornerstone of modern pharmacology and neuroscience. The parent compound, phenethylamine, is a natural monoamine alkaloid that acts as a central nervous system stimulant. mdpi.com Its basic structure is the backbone for a multitude of endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), which are fundamental to mood, movement, and stress responses. mdpi.com The exploration of phenethylamine derivatives has led to the development of a wide array of pharmaceutical drugs, from stimulants and antidepressants to appetite suppressants. mdpi.commdpi.com This extensive history has established the phenethylamine moiety as a privileged scaffold in drug discovery, capable of interacting with a variety of biological targets. nih.gov

Propanamides: The propanamide functional group is also a recurring feature in biologically active molecules. Amide bonds are the fundamental linkages in peptides and proteins, and the incorporation of a propanamide structure can influence a molecule's stability, solubility, and ability to cross biological membranes. A number of successful drugs across different therapeutic areas contain the propanamide substructure. For example, various anti-inflammatory, anticonvulsant, and antiarrhythmic agents feature this chemical group, highlighting its importance in creating effective medications. acs.orgresearchgate.netacs.org The strategic use of the propanamide group allows for the modification of a drug's pharmacokinetic profile, which is a critical aspect of drug development.

The combination of these two historically significant pharmacophores in this compound provides a rational basis for its synthesis and investigation in contemporary medicinal chemistry.

Overview of Research Gaps and Future Directions

Despite the well-established importance of its constituent parts, dedicated research on this compound itself is limited. This points to several significant research gaps:

Lack of Comprehensive Pharmacological Profiling: There is a notable absence of in-depth studies to determine the specific biological targets and pharmacological effects of this compound as a standalone entity.

Limited Structure-Activity Relationship (SAR) Data: While it has been used to create derivatives, systematic SAR studies on the this compound scaffold itself are not readily available. Such studies would be crucial to understand how modifications to its structure impact its biological activity.

Minimal Investigation of Pharmacokinetic Properties: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are scarce.

The future of research on this compound could, therefore, be directed towards filling these voids. Potential future research directions include:

Broad Biological Screening: Subjecting this compound to a wide range of biological assays to identify any potential therapeutic areas of interest.

Focused Synthesis and Evaluation of Analogs: The systematic synthesis and testing of a library of derivatives to build a clear understanding of its structure-activity relationships.

Computational and In Vitro ADME Studies: Utilizing computer models and laboratory tests to predict and determine the pharmacokinetic profile of the compound, which is a necessary step for any potential drug candidate.

While this compound may currently be a minor player on the research stage, the historical success of its parent compounds suggests that a more thorough investigation could yet unveil novel applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4091-84-3 |

Structure

3D Structure

属性

IUPAC Name |

3-(2-phenylethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFDDFHJSUZRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366295 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-84-3 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenethylamino Propanamide and Its Derivatives

Direct Synthesis Approaches for 3-(Phenethylamino)propanamide

Direct synthesis methods offer straightforward routes to this compound, primarily through amide formation and Michael addition reactions.

Amide Formation via Amination Reactions

Amide bond formation is a fundamental reaction in organic synthesis. The direct amidation of a carboxylic acid or its derivative with phenethylamine (B48288) is a common strategy. For instance, the reaction of acrylic acid with (R)-1-phenylethylamine can yield N-(1-phenylethyl)-acrylamide, which can be further processed. wiley.com Microwave irradiation has been shown to significantly reduce reaction times for such condensation reactions compared to conventional heating. wiley.comnih.gov

Another approach involves the use of coupling agents to facilitate the amide bond formation between a carboxylic acid and an amine. While classic reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been widely used, newer reagents are continually being developed to improve efficiency and yields, especially for challenging substrates. rsc.orgresearchgate.net For example, 2-azaaryl-1-methylpyridinium (AMPx) reagents have been developed for efficient amide coupling in aqueous media. nsf.gov The choice of solvent can also play a crucial role, with studies evaluating greener alternatives to traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide. rsc.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Direct Condensation | Acrylic acid, (R)-1-phenylethylamine | Microwave irradiation accelerates the reaction. | wiley.com |

| Coupling Agent-Mediated | Carboxylic acid, Amine, Coupling Agent (e.g., DCC, AMPx) | Efficient for a wide range of substrates, including challenging ones. | rsc.orgresearchgate.netnsf.gov |

Michael Addition Strategies in Propanamide Synthesis

The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated carbonyl compound is a powerful method for forming C-N bonds. lscollege.ac.inslideshare.net In the context of this compound synthesis, phenethylamine can act as the nucleophile (Michael donor) and add to an acrylamide (B121943) derivative (Michael acceptor). lscollege.ac.in This reaction is often reversible, and the stability of the resulting adduct can be influenced by factors such as temperature. researchgate.net

Studies have shown that the Michael addition of amines to acrylamide produces the corresponding 3-(alkylamino)propionamides. researchgate.net The reaction can be catalyzed by various means, including basic ionic liquids, which offer an environmentally friendly approach. ijsdr.org In some cases, the reaction can proceed without a solvent or catalyst, particularly under ultrasound irradiation. ijsdr.org The conjugate addition of phenethylamine to an achiral aroyl acrylamide has been shown to produce α-amino amides in quantitative yields. nih.gov

| Michael Donor | Michael Acceptor | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Phenethylamine | Acrylamide | Varies (e.g., heat, basic ionic liquid, ultrasound) | Formation of this compound; reaction can be reversible. | researchgate.netijsdr.org |

| Phenethylamine | Achiral Aroyl Acrylamide | Homogeneous conditions | Quantitative yields of α-amino amides. | nih.gov |

Synthesis of Structurally Related Phenethylamino-Propanamide Derivatives

The synthesis of derivatives of this compound allows for the exploration of a wider chemical space and the generation of compounds with diverse properties.

Amide Coupling Reactions for Substituted Phenethylamino-Propanamides

The synthesis of substituted phenethylamino-propanamides often involves the coupling of a substituted phenethylamine with a propanoyl chloride or a carboxylic acid. For example, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with (±)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride. mdpi.com This type of reaction, known as the Schotten-Baumann reaction, is a facile method for creating amide bonds. mdpi.com

The efficiency of amide coupling can be influenced by steric hindrance and the electronic properties of the amine. rsc.org A variety of coupling reagents and conditions have been developed to address these challenges. organic-chemistry.org Machine learning models have even been benchmarked to predict the yields of amide coupling reactions, taking into account factors like amine type (primary aliphatic, primary aromatic, secondary). nih.gov

Multi-step Synthetic Routes for Complex Architectures

Creating complex molecular architectures often requires multi-step synthetic strategies. vapourtec.comudel.edu These routes can involve a sequence of reactions to build up the desired molecule from simpler starting materials. For instance, a multi-step synthesis might involve the initial formation of a core structure, followed by further functionalization. vapourtec.com

An example of a multi-step synthesis leading to a complex derivative involves the reaction of N,N-bis[(R)-alpha-phenylethyl]prop-2-enamide with alpha-phenylethylamine, followed by alkylation to introduce further complexity. nih.gov Such multi-step approaches are crucial for accessing structurally diverse compounds that may not be available through direct synthesis. rsc.org

Derivatization Strategies of Phenethylamine Scaffolds

The phenethylamine scaffold is a versatile platform that can be modified in numerous ways to generate a wide array of derivatives. mdpi.comnih.gov These modifications can be introduced before or after the formation of the propanamide moiety. Derivatization can involve introducing substituents onto the aromatic ring of the phenethylamine or modifying the ethylamine (B1201723) side chain.

For example, various substituted phenethylamine derivatives have been synthesized and studied for their biological activities. mdpi.com The synthesis of these derivatives often involves standard organic reactions such as alkylation, acylation, and substitution reactions on the aromatic ring. The use of chiral phenylethylamine derivatives as auxiliaries can also lead to the stereoselective synthesis of complex molecules. mdpi.com

Methodological Considerations in Synthetic Protocols

The synthesis of this compound and its derivatives is typically achieved through the formation of an amide bond between a phenethylamine moiety and a propanoyl group. The efficiency and purity of the final product are highly dependent on the careful selection of reagents, solvents, and reaction conditions, as well as the purification methods employed.

The choice of reagents and solvents is critical in directing the reaction towards high yield and purity while minimizing side reactions. Common synthetic strategies involve the reaction of phenethylamine or its derivatives with a suitable three-carbon acylating agent.

Reagents: The primary reactants are typically phenethylamine and a derivative of propanoic acid. One common approach is the nucleophilic substitution reaction where phenethylamine is reacted with a 3-halopropanoyl precursor, such as 3-chloropropionyl chloride or N-substituted 3-chloropropanamides. nih.govacs.org The reaction is generally facilitated by a base to neutralize the hydrogen halide formed. Common bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which act as acid scavengers. nih.govacs.orgnih.gov In some protocols, an excess of the amine reactant itself can serve as the de-acidizing agent. google.com

Another strategy is the 1,4-conjugate addition of phenethylamine to an α,β-unsaturated carbonyl compound like acryloyl chloride. nih.gov For direct amide formation from a carboxylic acid and an amine, coupling agents such as 1-[3-(Dimethylaminopropyl)]-3-ethylcarbodiimide hydrochloride (EDCI) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) are often employed, sometimes with additives like 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org

Solvents: The selection of a solvent depends on the specific reaction pathway and the solubility of the reactants. Aprotic solvents are frequently used. For instance, acetonitrile (B52724) (ACN or MeCN) is employed in nucleophilic substitutions, often heated to reflux to drive the reaction to completion. acs.orgnih.gov Dichloromethane (DCM) is another common solvent, particularly for reactions at room temperature involving acyl chlorides, such as in the Schotten-Baumann reaction. mdpi.comekb.eg Other solvents reported include N,N-dimethylformamide (DMF) and chloroform. nih.govnih.gov The polarity of the solvent can influence reaction stability; some amides have been observed to be less stable in more polar solvents. rsc.org In an effort to move towards more sustainable processes, solvent-free approaches, such as mechanochemistry (grinding), have also been explored for amide synthesis. researchgate.netnih.gov

Table 1: Reagent and Solvent Selection in the Synthesis of this compound Derivatives

| Reactant/Reagent Type | Specific Example(s) | Role | Solvent(s) | Source(s) |

|---|---|---|---|---|

| Amine | Phenethylamine | Nucleophile | Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | acs.orgnih.gov |

| Acylating Agent | 3-chloropropionyl chloride, 3-chloropropanamide derivatives | Electrophile | Acetonitrile (ACN), Chloroform | nih.govacs.org |

| Base / Catalyst | Triethylamine (TEA), Diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP) | Acid scavenger, Catalyst | Acetonitrile (ACN), Dichloromethane (DCM) | nih.govacs.orgnih.govrsc.org |

| Coupling Agent | EDCI, HATU | Activates carboxylic acid for amidation | N,N-Dimethylformamide (DMF) | nih.gov |

| Alternative Reagents | n-Butyllithium (n-BuLi) | Metallation for C-alkylation | Tetrahydrofuran (THF) | scielo.br |

Optimizing reaction parameters such as temperature, time, and stoichiometry is essential for maximizing conversion and yield. researchgate.net

Temperature: Reaction temperatures can range from cryogenic conditions to reflux. For instance, direct metallation of related amide precursors with n-BuLi is best performed at -78°C to control reactivity and selectivity. scielo.br In contrast, many amide formation reactions are conducted at room temperature, particularly when using reactive acyl chlorides or coupling agents. nih.govnih.gov For less reactive precursors, heating is often necessary. Nucleophilic substitution reactions involving 3-chloropropanamide intermediates and phenethylamine have been effectively carried out at 80°C or at the reflux temperature of the solvent, such as acetonitrile. acs.orgnih.gov

Reaction Time: The duration of the reaction is tailored to the specific reagents and conditions. Amide couplings using highly reactive systems can be completed in as little as one hour. rsc.org However, other synthetic routes may require prolonged reaction times, from several hours to overnight (16-24 hours), to ensure the reaction proceeds to completion. nih.govacs.orgnih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). mdpi.comekb.eg

Stoichiometry: The molar ratio of reactants is a key parameter to optimize. In reactions of phenethylamine with acyl chlorides or halo-amides, a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) is often used to ensure full consumption of the electrophile. nih.gov The amount of base is also crucial; studies have shown that using 3 equivalents of a base like DMAP can be optimal for certain amide bond formations. rsc.org

Table 2: Optimization of Reaction Parameters for Amide Formation

| Parameter | Condition | Context / Reactants | Observed Outcome | Source(s) |

|---|---|---|---|---|

| Temperature | -78 °C | Direct metallation with n-BuLi | Efficient formation of dianion derivative | scielo.br |

| Temperature | Room Temperature | Coupling with HATU/DIPEA; Acylation with acid chlorides | Sufficient for many amide formations | rsc.orgmdpi.com |

| Temperature | 80 °C to Reflux | Nucleophilic substitution with 3-chloropropanamide precursors | Drives reaction to completion | acs.orgnih.gov |

| Reaction Time | 1 - 2 hours | Acylation of amines using DMAP | Good yields (73-90%) for primary aliphatic amines | rsc.org |

| Reaction Time | 16 - 24 hours | Nucleophilic substitution in ACN; Amide coupling | Standard time to ensure completion | nih.govacs.orgnih.gov |

| Stoichiometry | 1.1 eq. amine | Amide formation with DDP amide | Identified as optimal for high yield | rsc.org |

| Stoichiometry | 3 eq. DMAP | Amide formation with DDP amide | Optimal base concentration for 90% isolated yield | rsc.org |

Following the reaction, the crude product mixture contains the target compound, unreacted starting materials, reagents, and byproducts. A systematic purification strategy is therefore necessary to isolate this compound or its derivatives with high purity.

Work-up Procedures: The initial purification step often involves an aqueous work-up. This typically includes quenching the reaction with water, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) (EtOAc). nih.gov The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and salts. nih.gov The organic phase is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (evaporation). nih.govekb.eg

Chromatography: Flash column chromatography over silica (B1680970) gel is the most widely reported method for purifying these amide compounds. nih.govrsc.org This technique separates compounds based on their polarity. The choice of eluent (the solvent system that moves through the column) is critical for achieving good separation. A gradient of solvents, typically a mixture of a non-polar solvent like pentane (B18724) or heptane (B126788) and a more polar solvent like ethyl acetate or methanol (B129727) (MeOH) in dichloromethane (DCM), is often used. nih.govrsc.org For example, a gradient of 1% methanol in dichloromethane has been used successfully. nih.gov The progress of the separation is monitored by TLC, and fractions containing the pure product are combined. nih.gov In some cases, filtration through a short plug of silica or neutral alumina (B75360) can be sufficient for purification. mdpi.comrsc.org

Recrystallization: If the final product is a solid, recrystallization can be an effective final purification step to obtain a crystalline material with high purity. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.comekb.eg

Table 3: Common Purification Techniques

| Technique | Description | Specific Conditions / Eluents | Source(s) |

|---|---|---|---|

| Aqueous Work-up | Extraction and washing to remove water-soluble impurities. | Extraction with EtOAc; Washing with water and brine. | nih.gov |

| Flash Column Chromatography | Separation on a silica gel column based on polarity. | Eluent: EtOAc/Pentane (10:90 to 20:80); MeOH/DCM (e.g., 1%). | nih.govrsc.org |

| Short-Column Chromatography | Rapid filtration through a plug of adsorbent. | Adsorbent: Neutral Al₂O₃. | mdpi.com |

| Recrystallization | Purification of solids based on differential solubility. | Solvent: Aqueous methanol, Ethanol. | google.comekb.eg |

| Solvent Evaporation | Removal of volatile solvents post-extraction/chromatography. | Performed under reduced pressure / vacuum. | nih.gov |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies

Spectroscopic techniques are instrumental in probing the structural framework of 3-(Phenethylamino)propanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. cognitoedu.org For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the specific chemical environments of each atom.

In ¹H NMR spectroscopy, the chemical shifts (δ) are indicative of the electronic environment of the protons. cognitoedu.org The spectrum of this compound would be expected to show distinct signals corresponding to the protons of the phenethyl group and the propanamide moiety. For instance, the aromatic protons of the phenyl group typically appear in the downfield region, while the aliphatic protons of the ethyl and propyl chains resonate at higher field strengths. The integration of these peaks reveals the relative number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, quartets, and multiplets) provide information about neighboring protons, a phenomenon known as spin-spin coupling. cognitoedu.orgdocbrown.info

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and characterization of their hybridization and connectivity. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbonyl carbons and aromatic carbons appearing at lower fields compared to aliphatic carbons.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Related Amide

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH (Amide) | 8.04 (t) | - |

| Aromatic CH | 7.02-7.75 (m) | - |

| CH (Propanamide) | 3.69 (q) | - |

| CH₂ (Phenethyl) | 3.27 (qt), 2.69 (t) | 34.92, 40.31 |

| CH₃ (Propanamide) | 1.38 (d) | 18.88 |

Note: Data is for (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and serves as an illustrative example. researchgate.netmdpi.com t = triplet, q = quartet, qt = quartet of triplets, d = doublet, m = multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the amide group is typically confirmed by a strong C=O stretching vibration, which for amides generally appears in the range of 1690 to 1650 cm⁻¹. specac.comdocbrown.info Additionally, the N-H stretching vibrations of a primary amide give rise to two bands in the region of 3500-3300 cm⁻¹. docbrown.info The N-H bending vibration is also observable, often overlapping with other signals around 1650 to 1590 cm⁻¹. docbrown.info

The phenethyl portion of the molecule would be identified by C-H stretching vibrations of the aromatic ring, typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1600-1450 cm⁻¹ region. pg.edu.pl The aliphatic C-H stretching of the ethyl and propyl chains would be observed below 3000 cm⁻¹. The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule as a whole. docbrown.info

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3500-3300 (two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Amide (C=O) | Stretching | 1690-1650 |

| Amide (N-H) | Bending | 1650-1590 |

| Aromatic C=C | Stretching | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. libretexts.org This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophore is the phenyl group. Aromatic systems like benzene (B151609) typically exhibit absorption bands in the UV region. researchgate.net The presence of the conjugated π-electron system in the phenyl ring allows for π → π* transitions. libretexts.org The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substituents on the aromatic ring. For phenylalanine, a related aromatic compound, absorption peaks are observed around 260 nm. researchgate.net Therefore, it is expected that this compound would also show a characteristic absorption in this region of the UV spectrum.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Group | π → π* | ~260 |

Mass Spectrometric Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. phcogres.com The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI), and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to elucidate its structure. For phenethylamine (B48288) derivatives, fragmentation often occurs at the benzylic position, leading to characteristic fragment ions. oup.com While specific GC-MS data for this compound is not available, analysis of similar compounds allows for the prediction of its behavior. researchgate.net Derivatization may sometimes be necessary to improve the chromatographic properties of amphetamine-like compounds. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-ESI-QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. nih.govnih.gov In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. sciex.com

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that often produces a protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight. When coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer, high-resolution mass data can be obtained, enabling the determination of the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information. nih.gov This technique would be highly effective in confirming the identity and structure of this compound. hmdb.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements. Unlike standard mass spectrometry, which measures nominal mass, HRMS can determine the mass of an ion with an accuracy of a few parts per million (ppm). americanlaboratory.com This precision allows for the determination of a molecule's elemental composition from its exact mass.

In the analysis of this compound, HRMS is coupled with a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecular ion, [M+H]⁺. The high resolving power of the mass analyzer, often a Time-of-Flight (TOF) or Orbitrap instrument, distinguishes the target ion from other ions with the same nominal mass but different elemental formulas. nih.goveurofinsus.com This capability is crucial for confirming the identity of the synthesized compound and differentiating it from potential impurities. nih.gov The experimentally measured mass is compared against the theoretically calculated mass for the proposed formula, C₁₁H₁₆N₂O.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Theoretical Exact Mass ([M]) | 192.1263 u |

| Theoretical m/z of [M+H]⁺ | 193.1335 u |

| Typical Mass Accuracy | < 5 ppm |

This interactive table summarizes the key mass parameters for this compound in HRMS analysis.

Direct Sample Analysis Time-of-Flight Mass Spectrometry (DSA-TOF-MS)

Direct Sample Analysis Time-of-Flight Mass Spectrometry (DSA-TOF-MS), also known as Direct Analysis in Real Time (DART-MS), is an ambient ionization technique that permits the rapid analysis of samples with minimal to no preparation. americanlaboratory.comresearchgate.net This method is particularly useful for high-throughput screening. chromatographyonline.com The technique involves exposing the sample directly to a stream of heated, metastable gas, typically nitrogen or helium, which has been ionized by a corona discharge. americanlaboratory.com

This process allows for the desorption and ionization of analytes on the sample surface. The resulting ions are then directed into the mass spectrometer for analysis. americanlaboratory.com For compounds like this compound, DSA-TOF-MS provides a swift method for qualitative identification. chromatographyonline.com The direct analysis capability significantly reduces the time required per sample compared to traditional methods that involve chromatographic separation, making it an efficient screening tool in synthetic chemistry. chromatographyonline.com The coupling with a TOF mass analyzer ensures high-resolution mass data is obtained, aiding in the confirmation of the compound's identity. researchgate.net

| Feature | Description | Reference |

| Ionization Method | Ambient ionization via heated, ionized nitrogen gas. | americanlaboratory.com |

| Sample Preparation | Minimal to none required. | chromatographyonline.com |

| Analysis Time | Rapid, typically in the range of seconds per sample. | americanlaboratory.com |

| Coupled Analyzer | Time-of-Flight (TOF) for high mass accuracy. | researchgate.net |

| Application | High-throughput qualitative screening. | chromatographyonline.com |

This interactive table outlines the principal features of the DSA-TOF-MS technique.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing structural information about the molecule. In the case of this compound, the protonated molecular ion ([M+H]⁺, m/z 193.13) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions reveal the molecule's connectivity.

The fragmentation of phenethylamine derivatives and related amides often involves the cleavage of bonds adjacent to the nitrogen atom and the carbonyl group. researchgate.netnih.gov For this compound, two primary fragmentation routes are anticipated:

Cleavage of the C-N bond between the propanamide moiety and the phenethyl group, leading to the formation of a characteristic phenethylaminium ion (C₈H₁₂N⁺, m/z 122.10) and a neutral propanamide fragment.

Cleavage of the amide C-N bond, which is a common fragmentation pathway for amides. libretexts.org

Analysis of these fragmentation patterns is critical for confirming the structure and distinguishing it from isomers. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment m/z (calculated) | Description |

| 193.13 | [C₈H₁₀]⁺ | C₈H₁₀ | 106.08 | Tropylium ion or related isomer from the phenethyl group. |

| 193.13 | [C₈H₁₂N]⁺ | C₈H₁₂N | 122.10 | Phenethylaminium ion via cleavage of the N-C(O) bond. |

| 193.13 | [C₃H₆NO]⁺ | C₃H₆NO | 72.04 | Propanamide fragment ion. |

This interactive table details the expected fragmentation of protonated this compound.

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of synthetic compounds. sigmaaldrich.comrroij.com For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a more polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). rroij.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. rroij.com By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted in order of increasing hydrophobicity. mdpi.com This technique is used to assess the purity of the final product by separating it from any unreacted starting materials or by-products. The retention time (tR) is a characteristic parameter for the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification. sigmaaldrich.com

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This interactive table presents a typical set of HPLC parameters for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. libretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of products. libretexts.org For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). libretexts.org

The plate is then developed in a sealed chamber containing an appropriate solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds remain closer to the baseline. By comparing the spots of the reaction mixture to spots of the starting materials, a chemist can visually track the conversion to the desired product. The product, this compound, being more polar than phenethylamine due to the amide group, would be expected to have a different Rf value.

| Compound | Expected Polarity | Expected Rf Value (Hypothetical) |

| Phenethylamine (Reactant) | Moderate | ~0.5 |

| This compound (Product) | Higher | ~0.3 |

This interactive table provides a hypothetical comparison of TLC retention factors for a reactant and the product in a moderately polar solvent system.

Quantum Chemical Calculations for Spectral Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopic data. nih.gov These computational methods can predict the geometric and electronic structures of molecules, as well as their spectroscopic properties, such as vibrational frequencies (IR) and NMR chemical shifts. mdpi.com

In the context of characterizing this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Predict Vibrational Spectra: Calculate the theoretical IR spectrum. Comparing the calculated vibrational frequencies with experimental IR data helps to confirm the presence of key functional groups (e.g., N-H bond, C=O of the amide). mdpi.com

Elucidate Fragmentation Mechanisms: By calculating the relative energies of different potential fragment ions and the transition states connecting them, DFT can support the fragmentation pathways proposed from experimental MS/MS data. nih.gov This provides a deeper, theory-backed understanding of the observed mass spectrum. usc.edu

These theoretical insights are invaluable for the robust interpretation of complex experimental spectra and for providing a higher level of confidence in the structural assignment of the synthesized molecule. nih.govusc.edu

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements within the 3-(Phenethylamino)propanamide Scaffold

A pharmacophore represents the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. d-nb.info For the this compound scaffold, several key pharmacophoric elements have been identified through extensive SAR studies. The fundamental structure consists of a phenethyl group connected via a secondary amine to a propanamide moiety.

The core components generally considered essential for activity include:

An aromatic ring: This feature often engages in hydrophobic or π-stacking interactions within the target's binding pocket.

A secondary amine: This group can act as a hydrogen bond donor or acceptor and is often crucial for anchoring the ligand to the receptor. Its basic nature can also be important for forming salt bridges.

An amide linkage: The amide group provides both hydrogen bond donor and acceptor capabilities, contributing to the binding affinity.

A terminal functional group (in analogs): The nature of the group at the end of the propanamide chain can significantly modulate activity.

The spatial arrangement of these features is critical. The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response." d-nb.info In essence, the this compound scaffold provides a flexible framework that can be systematically modified to probe the chemical space of a target's binding site.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound scaffold have yielded significant insights into the structural requirements for biological activity. These modifications typically involve altering the aromatic ring, the linker chain, and the nitrogen substituents.

Substitutions on the phenyl ring of the phenethylamine (B48288) moiety have a profound impact on activity, which can be attributed to both electronic and steric effects. lasalle.edulibretexts.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring, influencing its interaction with the target. lasalle.edulibretexts.org

In studies of analogs, halogen substitutions on the phenyl ring have shown varied effects. For instance, in one study on N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, a para-chloro substitution on the phenethylamine's phenyl group was found to be beneficial for potency compared to a fluoro substitution. nih.gov The trend observed in inhibitory concentrations (F > Cl > Br) suggests that halogen bonding may play a significant role in the activity. nih.gov Conversely, a methyl group at the para position was found to be disadvantageous. nih.gov In a different series of quorum sensing inhibitors, para-fluoro and para-methoxy substitutions on a phenyl ring within the scaffold improved potency, while placing methoxy (B1213986) groups on both aromatic rings was detrimental, suggesting steric or electronic limitations. d-nb.infomdpi.com

The position of the substituent is also critical. In one series of mono-fluoro analogues, potency increased as the fluorine atom moved from the 7- to the 8- to the 9-position on a fused phenyl ring system, highlighting the sensitivity of the binding pocket to the substitution pattern. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity in Analogous Scaffolds

| Scaffold Type | Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| N-[2-(phenyl)ethyl]-6-fluoro-4-quinazolinamines | Chlorine | para | Beneficial compared to Fluorine | nih.gov |

| N-[2-(phenyl)ethyl]-6-fluoro-4-quinazolinamines | Bromine | para | Increased activity compared to Chlorine | nih.gov |

| N-[2-(phenyl)ethyl]-6-fluoro-4-quinazolinamines | Methyl | para | Disadvantageous | nih.gov |

| Phenylpiperazine hydantoin (B18101) derivatives | Fluorine | para | Highest 5-HT7 affinity | nih.gov |

| Quorum Sensing Inhibitors | Fluorine | para | ~6-fold improved inhibition | mdpi.com |

| Quorum Sensing Inhibitors | Methoxy | para | <2-fold improved inhibition | mdpi.com |

| Fused Phenyl Ring Analog | Fluorine | 7, 8, 9 | Potency increase: 7 < 8 < 9 | nih.gov |

The length and composition of the linker chain connecting the pharmacophoric elements are crucial for optimal orientation within the binding site. Studies on related scaffolds have shown that both shortening and extending the alkyl chain between the secondary amine and the phenyl group can lead to more potent analogues. nih.gov For instance, in a series of PI3K-C2α inhibitors, a two-methylene linker was found to be more potent than shorter or longer alkyl linkers. nih.gov

In other research, simplifying the side chain by removing a terminal phenyl ring and varying the length of the remaining alkyl chain (from ethyl to pentyl) improved potency, suggesting a potential size restriction in that part of the binding pocket. nih.gov The incorporation of an oxygen atom to create ether side chains also enhanced activity relative to the parent compound. nih.govacs.org

Table 2: Impact of Linker and Side Chain Modifications on IC₅₀ in a Heterocyclic Scaffold

| Modification | Compound Type | IC₅₀ (µM) | Relative Potency | Reference |

|---|---|---|---|---|

| Parent Compound | Aryl-containing side chain | 4.38 | Baseline | nih.govacs.org |

| Alkyl Chain | Propyl | 1.03 | Improved | nih.gov |

| Alkyl Chain | Butyl | 1.97 | Improved | nih.gov |

| Amide-containing | N-methylacetamide side chain | 2.92 | Slightly Improved | nih.govacs.org |

| Amide-containing | N-ethylacetamide side chain | 3.90 | Slightly Improved | nih.govacs.org |

| Ether-containing | Methoxyethyl side chain | 2.05 | Improved | nih.gov |

The nitrogen atom of the phenethylamino group is a key interaction point. Its modification can significantly alter binding affinity. In many cases, this nitrogen is basic and can form a salt bridge with acidic residues in the receptor. acs.org The importance of this feature was highlighted in a study where a ketone-containing analogue, which lacks a basic nitrogen, was found to be inactive. acs.org

Further SAR studies have explored substitutions on the nitrogen atom itself or on adjacent atoms in heterocyclic systems. For example, in a series of 2,4-dihydro-3H-1,2,4-triazole-3-thione analogues, methylation of the sulfur in the thiourea (B124793) group led to an inactive compound, indicating the free thiocarbonyl is essential. acs.org However, alkylation of a nitrogen atom within the triazole ring was tolerated and, in some cases, led to compounds with good activity, particularly when combined with a longer propyl side chain. acs.org This suggests that the scaffold can access new regions of the binding pocket, establishing favorable interactions. acs.org

In another study, replacing a sulfur atom with a nitrogen atom in a series of diarylsulfide compounds to create diarylamine derivatives resulted in maintained activity and improved metabolic stability. csic.es

Conformational Analysis and Flexibility in SAR

The biological activity of a molecule is not only dependent on its constituent atoms but also on the three-dimensional shape it adopts to bind to its target. nih.gov Bioactive natural products often possess significant conformational flexibility, which allows them to adapt their shape to fit optimally within a binding site. nih.gov However, they typically exist in a few preferred low-energy conformations in solution. nih.gov

For the this compound scaffold and its analogues, the rotatable bonds in the ethylamino and propanamide segments allow for considerable flexibility. Conformational analysis, often performed using computational methods and NMR spectroscopy, helps to identify these preferred conformations. nih.govchemrxiv.org By understanding the conformational preferences of active compounds, researchers can design more rigid analogues that are "pre-organized" in the bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty associated with the loss of conformational freedom upon binding.

For example, the use of a rigid propellane scaffold to attach pharmacophoric elements in a stereodefined manner has been explored to achieve high receptor affinity. nih.gov The stereochemistry of these attachments was found to be crucial, with one stereoisomer showing significantly higher affinity than others. nih.gov

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling have become indispensable tools in modern drug discovery for elucidating SAR. rjpbr.com Techniques such as quantitative structure-activity relationship (QSAR), pharmacophore modeling, and molecular docking are frequently employed to understand and predict the biological activity of compounds like this compound and its derivatives. rjpbr.cominventi.in

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. mdpi.com For example, docking studies have been used to rationalize the observed SAR for diarylamine derivatives, suggesting that they may bind in a hydrophobic pocket of their target. csic.es These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Pharmacophore modeling can be used to generate a 3D representation of the key features required for activity, which can then be used to screen virtual libraries for new potential hits (scaffold hopping). dovepress.commdpi.com This approach is particularly useful when the 3D structure of the target protein is unknown.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the interactions and the conformational flexibility of both the ligand and the protein. mdpi.comresearchgate.net These computational approaches, when combined with experimental data, provide a powerful platform for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions in Vitro

Enzyme Inhibition Studies

The inhibitory potential of phenethylamine (B48288) derivatives, a class to which 3-(Phenethylamino)propanamide belongs, has been investigated against several key enzymes.

Interaction with Poly(ADP-ribose) polymerase (PARP) Enzymes

Research into novel benzoxazole (B165842) derivatives has explored their anti-breast cancer activity and PARP-2 inhibition. Within a series of propanamide derivatives, the 2-phenylethylamine derivative 24 demonstrated notable anticancer potency. nih.gov In an in vitro PARP-2 inhibition assay, several benzoxazole derivatives showed significant activity, with IC50 values in the nanomolar range. For instance, compounds 12 and 27 proved to be the most active PARP-2 inhibitors with IC50 values of 0.07 and 0.057 µM, respectively. nih.gov Another study on olaparib-chlorambucil hybrid inhibitors also identified potent PARP1 inhibitors. frontiersin.org

Table 1: In Vitro PARP-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | IC50 (µM) nih.gov |

|---|---|

| 12 | 0.07 |

| 14 | 0.084 |

| 25 | 0.074 |

| 27 | 0.057 |

| Olaparib (Reference) | 0.02 |

These findings suggest that the phenethylamine scaffold can be incorporated into potent PARP inhibitors. However, without direct experimental data, the specific activity of this compound on PARP enzymes remains unconfirmed.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a strategy to raise HDL cholesterol levels. google.comnih.gov While direct evidence of this compound as a CETP inhibitor is absent from the surveyed literature, research on related amide-containing molecules provides some context.

Studies on S-(2-(acylamino)phenyl) 2,2-dimethylpropanethioates have shown that substituents on the benzene (B151609) moiety influence CETP inhibitory activity, with a potent compound showing 50% inhibition at a concentration of 2 µM in human plasma. nih.gov Furthermore, various patents describe substituted amide compounds and N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors. google.comgoogle.com This indicates that amide and phenethylamine-like structures are being explored for CETP inhibition. However, no specific inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound have been reported in the available scientific literature.

Carbonic Anhydrase (CA) Isozyme Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. tandfonline.com Phenethylamine derivatives have been a subject of investigation as inhibitors of various human carbonic anhydrase (hCA) isozymes.

Studies on symmetric sulfamides derived from phenethylamines have demonstrated potent inhibition of hCA I and hCA II. nih.gov For instance, one such compound exhibited a Ki of 8.34 nM against hCA I and 16.40 nM against hCA II. nih.gov Another study on novel urea (B33335) derivatives of phenethylamines also reported inhibitory activity against hCA I and hCA II, with Ki values in the micromolar range. ubbcluj.ro Specifically, compound 19 was the most potent inhibitor against hCA-II with a Ki of 0.564 µM. ubbcluj.ro Monothiocarbamates incorporating a phenethylamine scaffold have also shown effective inhibition against a fungal CA, with Ki values ranging from 1.85 to 18.9 µM. tandfonline.com

Table 2: Inhibitory Activity of Phenethylamine Derivatives against hCA I and hCA II

| Compound Class | Compound | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

|---|---|---|---|---|

| Symmetric Sulfamides | 11 | 8.34 ± 1.60 | 16.40 ± 1.00 | nih.gov |

| Urea Derivatives | 18 | 984 ± 277 | - | ubbcluj.ro |

| Urea Derivatives | 19 | - | 564 ± 19 | ubbcluj.ro |

| Standard | Acetazolamide | - | - | nih.gov |

These results indicate that the phenethylamine structure is a viable scaffold for designing inhibitors of carbonic anhydrase isozymes. The specific inhibitory profile of this compound itself has not been reported.

Receptor Binding and Modulation Studies

The interaction of phenethylamine-based compounds with various receptors is a significant area of pharmacological research.

Serotonin (B10506) Receptor (5-HT2A) Affinity and Selectivity

The 5-HT2A receptor, a subtype of the serotonin receptor family, is a key target for a variety of centrally acting drugs. wikipedia.org Phenethylamines are recognized as a major class of ligands that bind to this receptor. wikipedia.orgnih.gov Research has shown that modifications to the phenethylamine structure, such as N-benzyl substitution, can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs. nih.gov

While direct binding data for this compound is not available, a study on novel amino-phenylmethylene-imidazolone (APMI) compounds, which share some structural similarities, provides insight. In this study, compound 2c demonstrated a high affinity for the 5-HT2A receptor with a Ki value of 19 nM in a [3H]ketanserin competitive binding assay. nih.gov

Table 3: 5-HT2A Receptor Binding Affinities of Selected APMI Compounds

| Compound | Ki (nM) nih.gov |

|---|---|

| 2a | 233 |

| 2c | 19 |

These findings underscore the importance of the phenethylamine backbone for 5-HT2A receptor interaction, though the specific affinity and selectivity of this compound remain to be experimentally determined.

Mu Opioid Receptor Ligand Activity

The mu-opioid receptor is the primary target for most opioid analgesics. nih.gov Research has explored derivatives of 3-amino-3-phenylpropionamide as potential mu-opioid receptor ligands. These compounds were designed as small molecule mimics of the cyclic octapeptide octreotide (B344500) and have been shown to exhibit high affinity for the mu-opioid receptor. nih.gov

While specific binding data for this compound is not provided in the literature, studies on related structures are informative. For example, chemical modifications to the N-phenethyl moiety of fentanyl derivatives are known to significantly impact binding affinity at the mu-opioid receptor. plos.org The development of N-normetazocine derivatives with an N-phenylpropanamide substituent has also been explored, with some compounds showing opioid agonist profiles. mdpi.com This suggests that the N-phenethylpropanamide structure is a relevant pharmacophore for mu-opioid receptor interaction. However, without direct experimental validation, the activity of this compound at this receptor is speculative.

Monoamine Transporter (NET, SERT, DAT) Interaction

The interaction of phenethylamine compounds with monoamine transporters (MATs) is a cornerstone of their pharmacological profile. These transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.govelifesciences.org Compounds like this compound, as a derivative of phenethylamine, are expected to interact with these transporters, although specific binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) data for this exact molecule are not detailed in the available literature. However, the extensive research on the structure-activity relationships of phenethylamine derivatives allows for an informed discussion of its likely interactions.

Phenethylamines can act as either inhibitors of reuptake or as substrates for the transporters, inducing reverse transport (efflux) of monoamines from the presynaptic neuron into the synapse. wikipedia.orgnih.gov This action—inhibition versus release—depends on subtle structural variations. For instance, α-pyrrolidinophenones have been characterized primarily as reuptake inhibitors, whereas other cathinone (B1664624) derivatives are known monoamine-releasing agents. meduniwien.ac.at The nature of the substitution on the aromatic ring and the N-alkyl group significantly influences potency and selectivity across DAT, NET, and SERT. meduniwien.ac.at

Generally, amphetamine and its derivatives exhibit the highest potency at NET, are less potent at DAT, and are significantly less potent at SERT. wikipedia.org Cocaine, by contrast, shows roughly similar affinity for all three transporters. nih.gov The transport cycle itself is a complex, multi-step process involving the co-transport of ions like Na⁺ and Cl⁻, and in the case of SERT, the counter-transport of K⁺. nih.govelifesciences.org The interaction of ligands can stabilize the transporter in different conformational states (e.g., outward-facing or inward-facing), which underlies their mechanism as either an inhibitor or a releasing agent. nih.gov Given its structure, this compound would likely exhibit inhibitory activity at MATs, with a potency profile that favors NET and DAT over SERT, a common characteristic of many phenethylamine derivatives.

Table 1: General Interaction of Phenethylamine Derivatives with Monoamine Transporters This table reflects general findings for the phenethylamine class, as specific data for this compound was not available in the cited sources.

| Transporter | Typical Action of Phenethylamines | General Potency Trend | References |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Inhibition and/or Substrate for Release | High | nih.govmeduniwien.ac.at |

| Dopamine Transporter (DAT) | Inhibition and/or Substrate for Release | Moderate to High | nih.govmeduniwien.ac.at |

| Serotonin Transporter (SERT) | Inhibition and/or Substrate for Release | Low to Moderate | nih.govmeduniwien.ac.at |

Interactions with Specific Protein Targets in Cellular Pathways

Beyond the well-established monoamine transporters, emerging research indicates that phenethylamines can interact with other specific protein targets, leading to covalent modifications that may underlie long-term changes in cellular function. A key mechanism identified is the enzymatic incorporation of phenethylamines onto proteins, a process termed "phenethylaminylation." nih.govnih.gov

This modification is catalyzed by transglutaminase 2 (TGM2), an enzyme that facilitates the covalent bonding of the primary amine of a phenethylamine to the γ-carboxamide group of glutamine residues on a target protein. nih.govbiorxiv.org This post-translational modification can alter the function, stability, or interactions of the target protein. In vitro studies using a primary human astrocyte cell culture model have shown that a diverse array of glial proteins are potential substrates for this TGM2-mediated modification. nih.gov The identified protein targets span multiple functional classes, including:

Extracellular matrix proteins

Cytoskeletal proteins

Metabolic enzymes

Small G-proteins

Heat shock proteins

Ribosomal proteins biorxiv.org

This broad range of targets suggests that phenethylaminylation could have wide-ranging effects on cellular physiology. For example, the modification of small GTPases like Rac1 and Cdc42, which are critical regulators of cytoskeletal dynamics and cell signaling, could significantly impact neuronal plasticity and structure.

Quorum Sensing Antagonism Mechanisms

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as virulence factor production and biofilm formation, based on population density. embopress.org This process relies on the production and detection of small signaling molecules called autoinducers. embopress.org Interfering with QS, a strategy known as quorum quenching, is a promising approach to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. researchgate.net

Table 2: Quorum Sensing Inhibition by a Phenethylamide Analog Data based on the activity of a class of compounds including the analog 2,3-Dihydroxy-N-phenethylpropanamide.

| QS System Targeted | Molecular Target | Mechanism of Action | Outcome | References |

|---|---|---|---|---|

| Autoinducer-2 (B1199439) (AI-2) | LsrK (Kinase) | Inhibition of AI-2 signal processing | Inhibition of biofilm formation | acs.orgnih.gov |

Covalent Modification of Biological Macromolecules

The covalent modification of proteins by this compound occurs via a specific enzymatic reaction known as transamidation, catalyzed by transglutaminases (TGases). wikipedia.org In humans, nine TGase isoenzymes have been identified, with tissue transglutaminase (TGM2) being a key enzyme in this process. wikipedia.org TGM2 catalyzes the formation of a highly stable isopeptide bond between the primary amine of a substrate, such as the phenethylamine moiety of this compound, and the γ-carboxamide group of a glutamine residue within a target protein. nih.govwikipedia.org

The mechanism of TGM2-mediated transamidation is a multi-step, calcium-dependent process: nih.gov

Enzyme Activation: The catalytic activity of TGM2 is dependent on the presence of calcium ions (Ca²⁺). An increase in intracellular Ca²⁺ levels induces a conformational change in the enzyme, exposing its active site. nih.gov

Acyl-Enzyme Intermediate Formation: A glutamine residue on a substrate protein binds to the active site of TGM2. The enzyme's catalytic cysteine residue attacks the glutamine's γ-carboxamide group, forming a covalent thioester bond. This step releases ammonia (B1221849) and creates an acyl-enzyme intermediate.

Amine Substrate Binding: The primary amine of the phenethylamine molecule then enters the active site.

Transamidation: The amine attacks the thioester bond of the acyl-enzyme intermediate. This results in the formation of a stable isopeptide bond between the phenethylamine and the protein's glutamine residue, and the regeneration of the enzyme's active site cysteine.

This process of "phenethylaminylation" represents a novel form of post-translational modification that can durably alter the function of a wide array of proteins within the brain, potentially contributing to long-lasting changes in cellular processes. nih.govbiorxiv.org

Based on a comprehensive review of available scientific literature, detailed in vitro metabolic pathway elucidation for the specific chemical compound This compound is not publicly documented.

Extensive searches for research findings on the metabolism of this compound did not yield specific data regarding its interaction with the listed Cytochrome P450 enzymes (CYP2C8, 2E1, 3A4/5, 1A1/2, 2C9, 2C18, 2D6, 2C19, 3A4, 3A5), its specific hydroxylation and oxidation processes, or its conjugation reactions in hepatic systems. Furthermore, no studies detailing species-specific metabolic differences or the use of specific in vitro models for this compound could be located.

To generate an article that is scientifically accurate and strictly adheres to the provided outline, specific experimental data for this compound is required. Creating content for the requested sections without such data would involve speculation or extrapolation from unrelated or structurally dissimilar compounds, which would compromise the scientific integrity and accuracy of the article.

Therefore, it is not possible to generate the requested article focusing solely on the in vitro metabolic pathway of this compound with the specified level of detail at this time.

Metabolic Pathway Elucidation in Vitro

In Vitro Models for Metabolic Studies

Recombinant Cytochrome P450 Enzymes

Recombinant cytochrome P450 (CYP) enzymes are instrumental in identifying the specific isoforms responsible for the metabolism of a compound. nih.govoyc.co.jp These enzymes are individually expressed in systems like baculovirus-infected insect cells, allowing for the study of a single CYP isoform's catalytic activity towards a substrate. oyc.co.jpsigmaaldrich.com This approach provides clear insights into which enzymes are the primary drivers of a compound's metabolism. mdpi.com

For phenethylamine-related compounds, several CYP isoforms have been identified as key players in their metabolism. Studies have shown that CYP2D6, CYP3A4, CYP2C19, CYP1A2, and CYP2B6 are often involved in the biotransformation of substances containing a phenethylamine (B48288) scaffold. researchgate.netresearchgate.net The reactions catalyzed by these enzymes typically include oxidation, reduction, and hydrolysis, with oxidation being a primary mode of metabolism. nih.gov For instance, in the metabolism of other phenethylamine derivatives, CYP2D6 and CYP3A4 have been shown to be major contributors. researchgate.net The use of specific chemical inhibitors for each CYP isoform in conjunction with recombinant enzymes helps to confirm their roles in the metabolic pathway. researchgate.net

Table 1: Recombinant Human CYP Isoforms and Their Role in Metabolism

| CYP Isoform | General Role in Drug Metabolism | Potential Role in 3-(Phenethylamino)propanamide Metabolism |

| CYP1A2 | Metabolism of various drugs and procarcinogens. nih.govmdpi.com | Potential involvement in oxidative metabolism. |

| CYP2C9 | Metabolizes a significant number of therapeutic drugs. researchgate.net | Possible contribution to metabolic pathways. |

| CYP2C19 | Involved in the metabolism of several classes of drugs. researchgate.net | Potential for enantioselective metabolism. researchgate.net |

| CYP2D6 | A key enzyme in the metabolism of many centrally acting drugs. nih.govmdpi.com | Likely a major contributor to metabolism, given its role with other phenethylamines. researchgate.netresearchgate.net |

| CYP3A4 | The most abundant CYP in the human liver, metabolizing over 50% of clinical drugs. nih.govmdpi.com | Expected to play a significant role in the biotransformation of the compound. researchgate.net |

This table is generated based on the general roles of CYP enzymes and their involvement in the metabolism of structurally related compounds. Specific studies on this compound are required for definitive pathway elucidation.

Hepatocyte Cultures

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of drug-metabolizing enzymes, co-factors, and transporters, providing a more physiologically relevant model than subcellular fractions. bdj.co.jpbioivt.comlnhlifesciences.org Cultured hepatocytes can be used in suspension for short-term assays or as plated monolayers for longer-term studies, including the investigation of enzyme induction and toxicity. bioivt.comlnhlifesciences.org Different culture configurations, such as sandwich cultures or co-cultures with other cell types, can enhance the longevity and functional phenotype of the hepatocytes. researchgate.net

Table 2: Applications of Hepatocyte Cultures in Metabolic Studies

| Application | Description | Relevance to this compound |

| Metabolic Stability | Determines the rate of disappearance of the parent compound over time. lnhlifesciences.org | Provides an estimate of intrinsic clearance and subsequent pharmacokinetic parameters. |

| Metabolite Identification | Characterizes the chemical structures of metabolites formed. bdj.co.jp | Identifies major and minor metabolic pathways and potential pharmacologically active or toxic metabolites. |

| Enzyme Induction | Assesses the potential of the compound to increase the expression of metabolizing enzymes. bdj.co.jpbioivt.com | Predicts potential drug-drug interactions when co-administered with other medications. |

| Hepatotoxicity | Evaluates the potential for the compound or its metabolites to cause liver cell injury. bioivt.com | Provides early indicators of potential safety concerns. |

This table outlines the general applications of hepatocyte cultures in drug metabolism research.

Chemical Stability and Degradation Studies7.1. Hydrolytic Stability of the Amide Bond Under Varied Ph Conditions7.2. Potential for Thermal Degradation Pathways7.3. Characterization of Degradation Products

Without specific research on 3-(Phenethylamino)propanamide, any discussion on these topics would be speculative and would not adhere to the required standards of scientific accuracy and reliance on documented research findings. Further research would be necessary to determine the chemical stability and degradation profile of this compound.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Phenethylamino)propanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling phenethylamine with propanoyl chloride derivatives under controlled conditions. For example, using dichloromethane as a solvent and triethylamine as a catalyst facilitates amide bond formation . Optimization may include adjusting stoichiometry, temperature (e.g., 0–5°C to minimize side reactions), and purification via recrystallization in ethanol (yield: ~65%) . Low yields often stem from competing hydrolysis; inert atmospheres (N₂/Ar) and anhydrous solvents are critical .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, triplicate refinement using SHELXL software (R-factor < 0.05) resolves bond angles and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.97 Å) . Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 217) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines:

- Personal Protection : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources due to electrostatic risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered hydrogen-bonding networks?

- Methodological Answer : Discrepancies often arise from dynamic molecular interactions. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.71073 Å) to improve signal-to-noise ratios .

- Refinement Constraints : Apply SHELXL’s ISOR and DELU commands to model thermal motion anisotropy .

- Validation Tools : Check Platon’s ADDSYM for missed symmetry elements and Hirshfeld surfaces for interaction analysis .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀ assays (e.g., DPPH radical scavenging for antioxidants) with positive controls (e.g., ascorbic acid) .

- Structural-Activity Relationships (SAR) : Introduce substituents (e.g., hydroxyl groups) at the phenyl ring to enhance hydrogen-bond donor capacity .

- In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like GPR183 receptors .

Q. How should researchers address inconsistencies in spectroscopic data during impurity profiling?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with LC-MS to identify by-products (e.g., unreacted propanoyl chloride) .

- Quantum Calculations : DFT (B3LYP/6-311+G(d,p)) simulates NMR shifts to distinguish stereoisomers .

- Batch Reproducibility : Statistical analysis (e.g., ANOVA) across triplicate syntheses to isolate process-related variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。